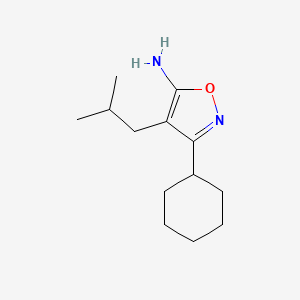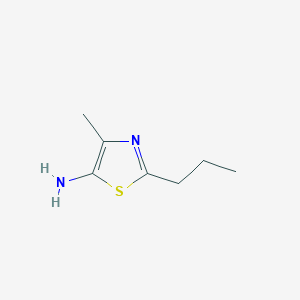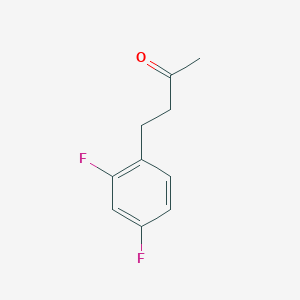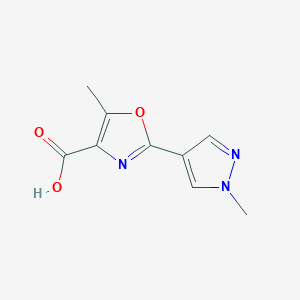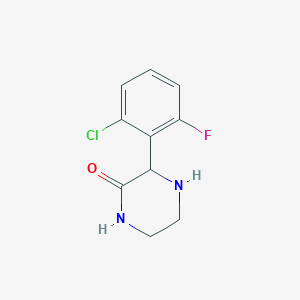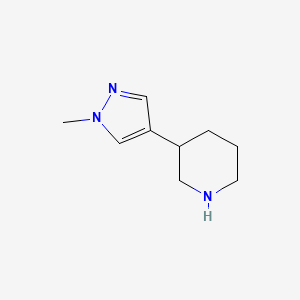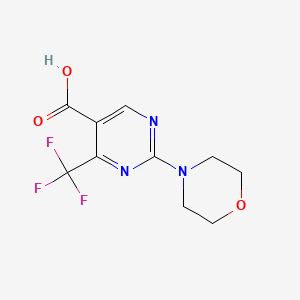![molecular formula C10H11N3O B1428043 [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol CAS No. 1249363-94-7](/img/structure/B1428043.png)
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol
Übersicht
Beschreibung
The compound “[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol” is a complex organic molecule that contains a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and in this case, it has a methyl group attached to it. The pyridine ring is a six-membered ring with one nitrogen atom. The two rings are connected by a methylene (-CH2-) group, and there is a hydroxyl (-OH) group attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and pyridine rings in separate steps, followed by their connection via a methylene group. The hydroxyl group could be introduced in the final step of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in the formation of a planar structure due to the sp2 hybridization of these atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the hydroxyl group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl group might increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Platinum Group Metal Complexes
A study conducted by Sairem et al. (2012) focused on the synthesis of platinum group metal complexes using ligands derived from 3-(2-pyridyl)pyrazole, which is closely related to the chemical . These complexes were characterized using various spectroscopic methods and single crystal XRD studies. The research found that the nitrile group in these ligands did not participate in complexation but remained as a free pendant group only (Sairem et al., 2012).
Mononuclear Complex Synthesis
Zhu et al. (2014) synthesized new mononuclear complexes using 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a compound similar to [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. The study explored their crystalline architectures and spectroscopic properties, revealing unique coordination spheres and 3D supramolecular networks formed through hydrogen bonds and molecular interactions (Zhu et al., 2014).
Reaction with Nicotinic Hydrazide
Baeva et al. (2020) investigated the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide. This reaction produced 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles, similar in structure to the chemical . The research provided insights into the reaction mechanisms and the compounds formed (Baeva et al., 2020).
Catecholase Activity Investigations
Mouadili et al. (2013) explored the in situ copper (II) complexes of pyrazole and pyridine-based ligands, including those similar to [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. The study focused on their catecholase activities and found that the reaction rate depended on various factors such as the nature of the carbonic chain bound to the pyrazole ring (Mouadili et al., 2013).
Corrosion Inhibition of Steel
Tebbji et al. (2005) studied the inhibition of steel corrosion by pyridine–pyrazole type organic compounds, including (5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol. The results demonstrated that these compounds are efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (Tebbji et al., 2005).
Antimicrobial Activity
Kumar et al. (2012) synthesized a series of methanones with a structure similar to the chemical of interest. These compounds were screened for antimicrobial activity, with most showing good activity comparable to standard drugs. The presence of a methoxy group in these compounds was linked to high antimicrobial activity (Kumar et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3-methylpyrazol-1-yl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-13(12-8)10-6-9(7-14)2-4-11-10/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRXLNLROQQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol | |
CAS RN |
1249363-94-7 | |
| Record name | [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



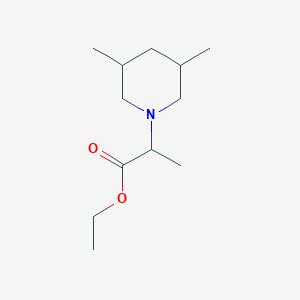

![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
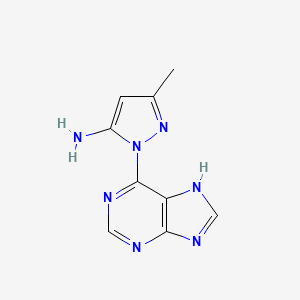
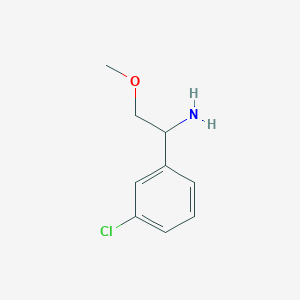
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
